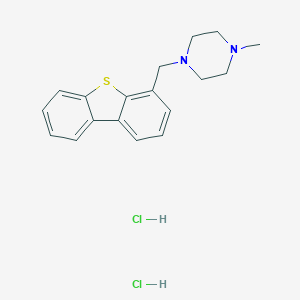
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique molecular structure that makes it a valuable tool in the field of biochemistry and pharmacology. In
科学研究应用
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry and pharmacology. Some of the most notable applications of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate include its use as a tool for studying the role of dopamine in Parkinson's disease, as well as its potential use in the development of new drugs for the treatment of various neurological disorders.
作用机制
The mechanism of action of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of reactive oxygen species. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects. In addition to its role in the degeneration of dopaminergic neurons, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. These effects are thought to contribute to the development of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing new treatments. However, there are also some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments. For example, the compound is highly toxic and can be difficult to handle safely. Additionally, the use of animal models may not fully replicate the human disease.
未来方向
There are many potential future directions for research on 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate. One area of interest is the development of new drugs that target the mitochondrial complex I inhibition pathway. Another area of interest is the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a diagnostic tool for Parkinson's disease.
Conclusion:
In conclusion, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, or 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, is a valuable tool in the field of biochemistry and pharmacology. This compound has a unique molecular structure that makes it useful for studying the role of dopamine in Parkinson's disease and developing new treatments for neurological disorders. While there are some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments, there are also many potential future directions for research on this compound.
合成方法
The synthesis of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate involves a multi-step process that starts with the reaction of 4-methylpiperazine with 2,8-dibromodibenzothiophene. The resulting intermediate is then treated with hydrochloric acid to produce 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride. The final product is obtained by adding water to 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride.
属性
CAS 编号 |
19805-67-5 |
|---|---|
分子式 |
C18H22Cl2N2S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
1-(dibenzothiophen-4-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-19-9-11-20(12-10-19)13-14-5-4-7-16-15-6-2-3-8-17(15)21-18(14)16;;/h2-8H,9-13H2,1H3;2*1H |
InChI 键 |
XUNJZLJPTYTQTB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
同义词 |
1-(dibenzothiophen-4-ylmethyl)-4-methyl-piperazine dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



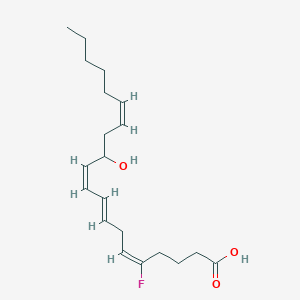
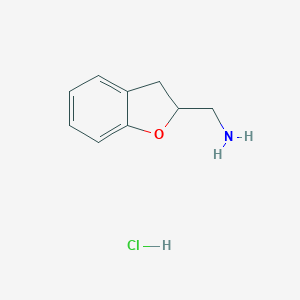

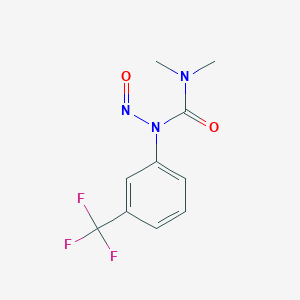
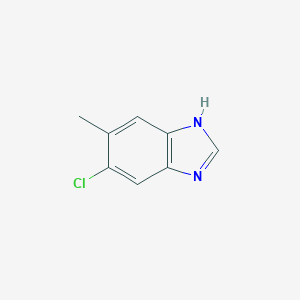
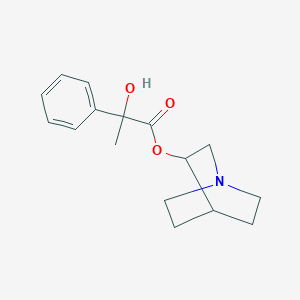

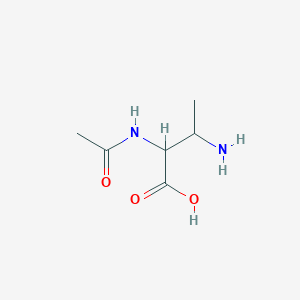
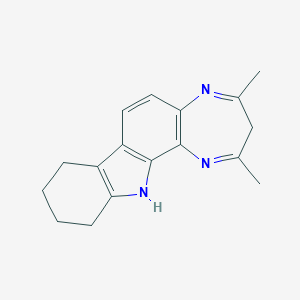
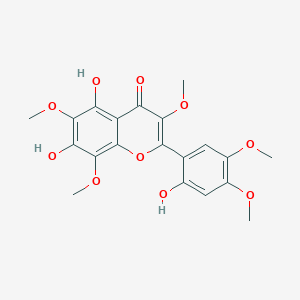
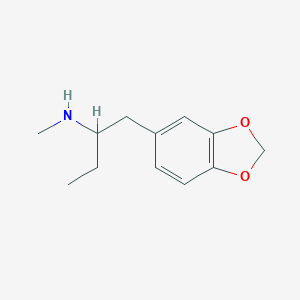


![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)